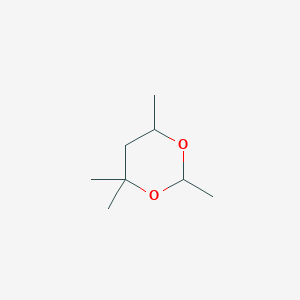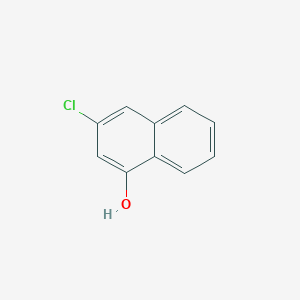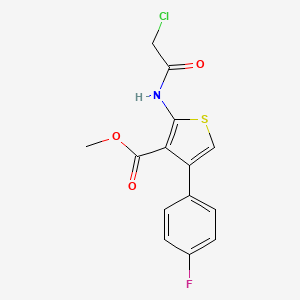
3-Methoxy-2-methylpropan-1-ol
Overview
Description
3-Methoxy-2-methylpropan-1-ol is an organic compound with the molecular formula C5H12O2. It is a colorless liquid that is used in various chemical applications due to its unique properties. The compound is also known by its systematic name, 1-Propanol, 3-methoxy-2-methyl-.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxy-2-methylpropan-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylpropene with methanol in the presence of an acid catalyst. This reaction proceeds via an electrophilic addition mechanism, where the double bond of 2-methylpropene reacts with the protonated methanol to form the desired product.
Industrial Production Methods
In industrial settings, this compound is typically produced through the hydroformylation of isobutene followed by hydrogenation. The hydroformylation process involves the reaction of isobutene with carbon monoxide and hydrogen in the presence of a cobalt or rhodium catalyst to form isobutyraldehyde. The isobutyraldehyde is then hydrogenated to produce this compound.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form simpler alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Simpler alcohols or hydrocarbons.
Substitution: Alkyl halides or other substituted products.
Scientific Research Applications
3-Methoxy-2-methylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is used in the preparation of various biological reagents and buffers.
Medicine: It is utilized in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: this compound is employed in the production of coatings, adhesives, and plasticizers.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methylpropan-1-ol involves its interaction with various molecular targets and pathways. In chemical reactions, the compound acts as a nucleophile due to the presence of the hydroxyl group. This allows it to participate in substitution and addition reactions. In biological systems, it can interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Isobutanol (2-Methylpropan-1-ol): Similar in structure but lacks the methoxy group.
Methoxypropanol (1-Methoxy-2-propanol): Similar in having a methoxy group but differs in the position of the hydroxyl group.
Uniqueness
3-Methoxy-2-methylpropan-1-ol is unique due to the presence of both a methoxy group and a hydroxyl group on a branched carbon chain. This combination of functional groups imparts distinct chemical properties, making it useful in specific synthetic and industrial applications.
Properties
IUPAC Name |
3-methoxy-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-5(3-6)4-7-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZDXGATDYLXEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(2-Furylmethyl)amino]benzoic acid](/img/structure/B3143173.png)
![6H-Thieno[2,3-b]pyrrole-5-carbaldehyde](/img/structure/B3143180.png)






